

Technical Guide: NC-1300-B, a Benzimidazole-Derived Proton Pump Inhibitor

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Compound of Interest

Compound Name: NC-1300-B

Cat. No.: B1219682

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **NC-1300-B**, a benzimidazole derivative investigated for its potent proton pump inhibitory activity. The information compiled herein is intended to support research and development efforts in the field of gastric acid-related disorders.

Chemical Identity and Structure

NC-1300-B is a specific derivative of the parent compound NC-1300, which is identified as 2-[(2-dimethylaminobenzyl)sulfinyl]benzimidazole.[1][2] **NC-1300-B** is chemically designated as N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline.[3]

Chemical Structure:

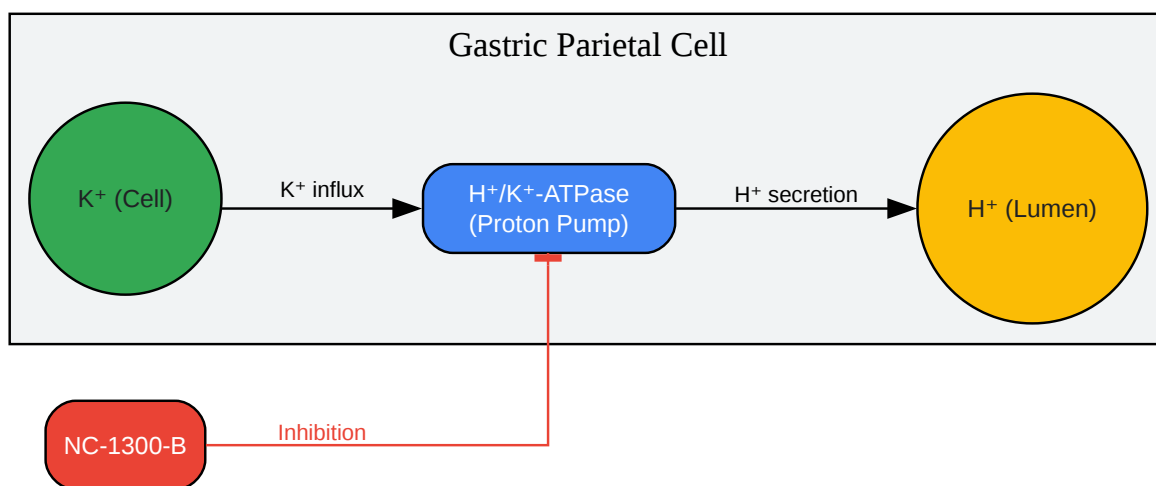
- IUPAC Name: N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline[3]
- CAS Number: 104340-52-5[3]
- Molecular Formula: C₁₇H₁₉N₃OS[3]
- Molecular Weight: 313.42 g/mol [3]
- SMILES Code: O=S(CC1=CC=CC=C1N(C)C)C2=NC3=CC=C(C)C=C3N2[3]

- InChI Key: NEGXXYIOWVTFAE-UHFFFAOYSA-N[3]

Mechanism of Action

NC-1300-B functions as a proton pump inhibitor, directly targeting the H^+ , K^+ -ATPase in the gastric mucosa.[4][5] This enzyme is the final step in the pathway of gastric acid secretion. By inhibiting this proton pump, **NC-1300-B** effectively reduces the secretion of gastric acid.[4] The inhibitory effect of **NC-1300-B** is concentration-dependent.[4]

The following diagram illustrates the simplified signaling pathway of gastric acid secretion and the point of intervention for **NC-1300-B**.



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Caption: Mechanism of H^+ , K^+ -ATPase inhibition by **NC-1300-B**.

Pharmacological Effects

NC-1300-B has demonstrated significant antisecretory and cytoprotective activities.[1] Studies have shown that it can potently inhibit basal gastric acid secretion and protect the gastric mucosa from damage induced by various agents.[2][4] The effects of **NC-1300-B** on gastric secretion and lesion formation are comparable to those of omeprazole, a well-established proton pump inhibitor, although **NC-1300-B** may have a longer duration of action.[4]

Quantitative Data

The following tables summarize the key quantitative data reported for **NC-1300-B**.

Table 1: In Vitro H⁺, K⁺-ATPase Inhibition

pH	IC ₅₀ (M)
6.0	4.4 x 10 ⁻⁶ M
7.4	3.1 x 10 ⁻⁵ M
Data from a study on hog gastric H ⁺ , K ⁺ -ATPase.[4]	

Table 2: In Vivo Efficacy in Rats

Parameter	Administration Route	ED ₅₀ (mg/kg)
Gastric Acid Secretion	Oral	11.5
Gastric Acid Secretion	Intraperitoneal	11.0
Gastric Lesion Formation	Oral	13.3
Gastric Lesion Formation	Intraperitoneal	23.0
Data from studies on pylorus-ligated rats and HCl-ethanol induced gastric lesions.[4]		

Experimental Protocols

The following are summaries of the methodologies used in key experiments to determine the efficacy of **NC-1300-B**.

H⁺, K⁺-ATPase Activity Assay

- Enzyme Source: Hog gastric mucosa.

- Methodology: The inhibitory effect of **NC-1300-B** on H^+ , K^+ -ATPase activity was measured in a concentration-dependent manner at pH 6.0 and 7.4.[4]
- Data Analysis: The concentration that inhibited the enzyme activity by 50% (IC_{50}) was calculated.[4]

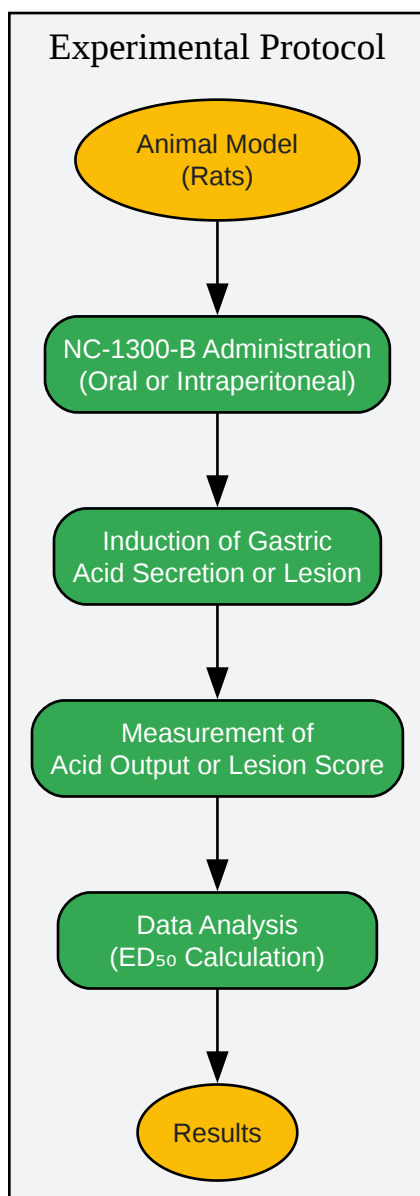
Gastric Acid Secretion in Pylorus-Ligated Rats

- Animal Model: Male rats.
- Procedure: **NC-1300-B** was administered orally or intraperitoneally 0.5 hours before ligation of the pylorus.[4] Gastric juice was collected, and the acid output was measured.
- Data Analysis: The dose that inhibited acid output by 50% (ED_{50}) was determined.[4]

HCl-Ethanol-Induced Gastric Lesion Model

- Animal Model: Male rats.
- Procedure: **NC-1300-B** was administered orally or intraperitoneally 0.5 hours before the administration of HCl-ethanol to induce gastric mucosal damage.[4] The extent of gastric lesions was then assessed.
- Data Analysis: The dose that inhibited lesion formation by 50% (ED_{50}) was calculated.[4]

The following workflow diagram illustrates the general procedure for evaluating the in vivo efficacy of **NC-1300-B**.



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Caption: General workflow for in vivo evaluation of **NC-1300-B**.

Stability

NC-1300 is noted to be labile at acidic pH, degrading into products including NC-1300-sulfide. [1] However, even after treatment at a low pH, the compound and its degradation products retain pharmacological effects.[1]

Conclusion

NC-1300-B is a potent proton pump inhibitor with significant antisecretory and gastroprotective effects demonstrated in preclinical models. Its efficacy is comparable to that of omeprazole, with a potentially longer duration of action. The data presented in this guide provide a foundation for further research and development of **NC-1300-B** as a potential therapeutic agent for gastric acid-related disorders.

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